Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Description
Chemical Structure and Properties Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS: 1084801-91-1) is a fluorinated aromatic ester with a hydroxyl group at position 5, a methyl group at position 4, and a fluorine atom at position 2. The compound is supplied by Reebiochem (Shanghai) with a purity of 97% and is available in quantities of 100 mg to 5 g . Its molecular formula is C₁₀H₉FO₃, and it exhibits moderate polarity due to the hydroxyl and ester groups, which influence its solubility in organic solvents like methanol or ethyl acetate.
The hydroxyl group at position 5 allows for hydrogen bonding, which may affect its crystallinity or interactions in biological systems .
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUDTZGRCCTTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717149 | |
| Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215031-99-4 | |
| Record name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3-fluoro-5-hydroxy-4-methylbenzoic acid
The principal and most documented method for preparing methyl 3-fluoro-5-hydroxy-4-methylbenzoate involves the esterification of the corresponding carboxylic acid, 3-fluoro-5-hydroxy-4-methylbenzoic acid, with methanol. This reaction typically requires:
- Catalyst: A strong acid catalyst such as sulfuric acid to facilitate the esterification.
- Reaction conditions: Refluxing the reaction mixture to ensure complete conversion of the acid to the ester.
- Solvent: Methanol acts both as a reactant and solvent.
This process is a classical Fischer esterification, where the carboxylic acid and methanol react in the presence of an acid catalyst to form the methyl ester and water as a byproduct.
Industrial scale production often adapts this laboratory procedure with enhancements such as:
- Use of continuous flow reactors for better control and efficiency.
- Automation of reaction parameters including temperature, catalyst concentration, and reaction time.
- Optimization to maximize yield and purity.
| Parameter | Typical Laboratory Conditions | Industrial Adaptations |
|---|---|---|
| Catalyst | Concentrated sulfuric acid | Optimized acid concentration |
| Temperature | Reflux (~65-70 °C) | Controlled reflux or continuous flow |
| Reaction time | Several hours | Reduced by continuous processing |
| Solvent | Methanol | Methanol or methanol-rich mixtures |
| Yield | Moderate to high (>80%) | High (>90%) with optimized process |
Reaction Mechanism and Analytical Considerations
The esterification mechanism involves protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the ester. The presence of the fluorine atom and hydroxyl group on the aromatic ring can influence the reaction rate and conditions due to their electron-withdrawing and donating effects, respectively.
Analytical techniques commonly employed to monitor the synthesis and confirm the structure include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the substitution pattern and ester formation.
- Mass Spectrometry (MS): To verify molecular weight.
- Infrared (IR) Spectroscopy: To detect ester carbonyl stretch and hydroxyl groups.
- High-Performance Liquid Chromatography (HPLC): To assess purity and yield.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 3-fluoro-5-hydroxy-4-methylbenzoic acid | Commercially available or synthesized |
| Esterification catalyst | Concentrated sulfuric acid or other strong acid | Catalyzes the esterification reaction |
| Solvent | Methanol | Also acts as reactant |
| Temperature | Reflux (~65-70 °C) | Ensures reaction completion |
| Reaction time | Several hours | Time optimized for maximal yield |
| Workup | Neutralization, extraction, purification | Typically involves aqueous workup |
| Product | This compound | Confirmed by NMR, MS, IR, HPLC |
Research Findings and Industrial Notes
- The fluorine substituent enhances lipophilicity and metabolic stability, which is beneficial for biological applications.
- Hydroxyl substitution can influence solubility and reactivity during synthesis.
- Industrial processes may employ continuous flow reactors to improve efficiency and reproducibility.
- The compound is primarily used for research purposes; hence, synthesis is optimized for purity and yield rather than cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-fluoro-5-oxo-4-methylbenzoate.
Reduction: Formation of 3-fluoro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of 3-amino-5-hydroxy-4-methylbenzoate or 3-thio-5-hydroxy-4-methylbenzoate.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that are crucial for synthesizing biologically active compounds.
1. Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to create potent histone deacetylase inhibitors, which are promising candidates for cancer treatment. These inhibitors work by modifying the acetylation status of histones, thus influencing gene expression involved in cell cycle regulation and apoptosis .
2. Anti-inflammatory Compounds
The compound's hydroxyl and fluorine functional groups make it suitable for modifications leading to anti-inflammatory agents. Studies have shown that similar benzoate derivatives exhibit significant anti-inflammatory activity, which could be explored further with this compound .
Material Science Applications
This compound also finds applications in material science, particularly in the development of polymers and coatings.
1. Polymer Additives
Due to its ability to enhance thermal stability and mechanical properties, this compound can be utilized as an additive in polymer formulations. Such polymers can be used in various applications, including packaging materials that require enhanced durability and resistance to environmental factors .
2. Coatings and Adhesives
The incorporation of this compound into coatings could improve adhesion properties and resistance to solvents. This is particularly beneficial in industrial applications where durability is critical .
Case Studies
Mechanism of Action
The mechanism by which methyl 3-fluoro-5-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) include derivatives with variations in substituent positions or functional groups. These compounds are critical for understanding structure-activity relationships (SAR) and physicochemical properties.
Table 1: Structural Analogues of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Key Differences in Physicochemical Properties
Lipophilicity and Solubility: The biphenyl derivative (1378655-77-6) has higher logP due to its extended aromatic system compared to the monocyclic parent compound . Replacement of the methyl ester with a free carboxylic acid (3-fluoro-4-methyl-5-hydroxybenzoic acid) increases water solubility but reduces membrane permeability .
Electronic Effects :
- Fluorine at position 3 (target compound) vs. position 2 (1261906-85-7) alters electron density distribution. The 3-fluoro group directs electrophilic substitution to positions 2 and 6, whereas 2-fluoro substitution may deactivate the ring .
Stability and Reactivity :
- The trifluoromethyl group in 2-methoxy-4-methyl-5-nitrobenzotrifluoride provides exceptional resistance to hydrolysis but increases molecular weight and steric bulk .
Biological Activity
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a fluorinated aromatic compound that has gained attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by the following properties:
- Chemical Formula : C9H9FO3
- Molecular Weight : 182.17 g/mol
- CAS Number : 1215031-99-4
The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can improve its binding affinity to various biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The functional groups present in this compound facilitate hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The fluorine atom contributes to increased binding affinity due to enhanced lipophilicity and stability in biological systems .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's ability to disrupt bacterial cell membranes may be a key mechanism underlying its antimicrobial effects.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, studies involving LNCaP prostate cancer cells revealed that the compound induced apoptosis in a concentration-dependent manner, with an IC50 value indicating significant cytotoxicity at lower concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in determining the biological activity of this compound. The presence of the hydroxyl group is essential for forming hydrogen bonds with target proteins, while the fluorine atom enhances overall potency by increasing lipophilicity and metabolic stability .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers tested its effects on Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.
Study 2: Cancer Cell Line Inhibition
Another study focused on the cytotoxic effects of this compound on various cancer cell lines including breast and prostate cancer cells. The findings showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Type | IC50/MIC Values |
|---|---|---|
| Antimicrobial Activity | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Cytotoxicity | LNCaP Prostate Cancer Cells | IC50 = 30 µM |
| MCF7 Breast Cancer Cells | IC50 = 25 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing fluorine and hydroxyl groups regioselectively into methyl benzoate derivatives like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate?
- Methodological Answer : Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF), but steric hindrance from the 4-methyl group may require directed ortho-metalation (DoM) with LDA or TMPLi to direct fluorine incorporation at the 3-position . Hydroxyl groups are typically introduced via demethylation of methoxy precursors using BBr₃ or HBr/AcOH. Sequential protection/deprotection (e.g., silyl ethers) is critical to avoid side reactions during multi-step syntheses .
Q. How can spectroscopic techniques (NMR, FTIR) distinguish between positional isomers of fluorinated methyl benzoates?
- Methodological Answer :
- ¹H NMR : The 4-methyl group (δ ~2.3 ppm) and hydroxyl proton (δ ~10-12 ppm, broad) show distinct shifts. Fluorine’s electron-withdrawing effect deshields adjacent protons, causing splitting patterns (e.g., 3-fluoro substituent splits aromatic protons into doublets) .
- ¹⁹F NMR : Fluorine chemical shifts are sensitive to substituent positions; the 3-fluoro group typically resonates at δ -110 to -115 ppm in aromatic systems .
- FTIR : Hydroxyl stretches (3200-3600 cm⁻¹) and ester carbonyls (1700-1750 cm⁻¹) confirm functional groups. Overlaps with methyl C-H stretches (~2850 cm⁻¹) require deconvolution software for accurate analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding hydrogen bonding and molecular packing?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL can determine hydrogen-bonding networks (e.g., hydroxyl → ester carbonyl interactions). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Challenges include crystal growth due to polar functional groups; vapor diffusion with acetone/water mixtures is recommended. Refinement parameters (R-factor < 5%) and Hirshfeld surface analysis validate intermolecular interactions .
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates Fukui indices to identify electrophilic (C-5 hydroxyl) and nucleophilic (C-3 fluorine) sites. Solvent effects (PCM model for DMSO) refine reaction pathway predictions. Mulliken charges and HOMO-LUMO gaps assess stability under acidic/basic conditions .
Q. How do steric and electronic effects from the 4-methyl group influence the compound’s stability in aqueous vs. organic solvents?
- Methodological Answer :
- Steric Effects : The 4-methyl group hinders π-π stacking in aqueous media, reducing solubility. Use co-solvents (e.g., DMSO:water 1:4) to enhance dissolution for biological assays.
- Electronic Effects : Methyl’s electron-donating nature stabilizes the aromatic ring but may increase ester hydrolysis rates in basic conditions. Kinetic studies (HPLC monitoring) under pH 7–10 quantify degradation pathways .
Data Analysis and Contradictions
Q. How should researchers address conflicting NMR data for this compound across different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts due to hydrogen bonding. Refer to NIST Chemistry WebBook for benchmark data. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can clarify overlapping peaks in ¹H NMR .
Q. What strategies validate purity when HPLC and GC-MS results disagree for fluorinated benzoates?
- Methodological Answer : Combine orthogonal methods:
- HPLC-DAD : Detect UV absorption at 254 nm (aromatic rings) and 210 nm (ester groups).
- GC-MS : Derivatize the hydroxyl group (e.g., trimethylsilylation) to improve volatility. Compare retention indices with fluorinated standards .
- Elemental Analysis : Confirm C/H/F ratios to resolve discrepancies from co-eluting impurities .
Experimental Design
Q. How to design a stability study for this compound under varying temperature and pH conditions?
- Methodological Answer :
- Temperature : Use accelerated stability testing (40°C, 60°C, 80°C) over 4 weeks, sampling weekly for HPLC analysis.
- pH : Prepare buffers (pH 2, 7, 10) and monitor degradation via LC-MS. Activation energy (Ea) calculations from Arrhenius plots predict shelf life .
- Light Sensitivity : Conduct ICH Q1B photostability testing with UV/visible light exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
